(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
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Overview
Description
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported manganese dioxide (MnO2) under aqueous conditions . The reaction conditions include room temperature and the use of green solvents, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and reagents such as molecular iodine, ionic liquids, and nanoparticles are often employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and palladium catalysts . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy and bromophenyl groups.
5-Amino-3-(4-bromophenyl)pyrazole: Contains the bromophenyl group but lacks the methoxyphenyl group.
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole: Contains the methoxyphenyl group but lacks the bromophenyl group.
Uniqueness
The uniqueness of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and bromophenyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
618092-04-9 |
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Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-15-5-3-2-4-14(15)21-17(19)13(10-20-21)16(22)11-6-8-12(18)9-7-11/h2-10H,19H2,1H3 |
InChI Key |
UQMWRRTWMBOXOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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